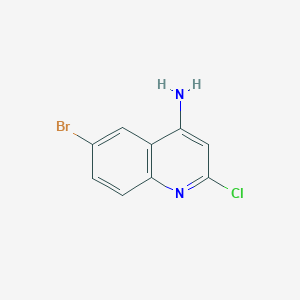

6-溴-2-氯喹啉-4-胺

描述

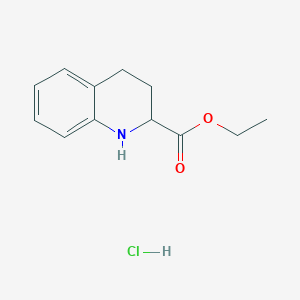

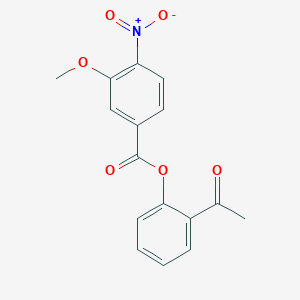

6-Bromo-2-chloroquinolin-4-amine, also known as BCQA, is a heterocyclic compound with the molecular formula C9H5BrClN2 . It is a nitrogen-containing bicyclic compound .

Synthesis Analysis

Quinoline derivatives are synthesized using various methods. The Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular weight of 6-Bromo-2-chloroquinolin-4-amine is 257.52 g/mol. The InChI code is 1S/C9H6BrClN2/c10-5-1-2-8-6 (3-5)7 (11)4-9 (12)13-8/h1-4H, (H2,12,13) .Chemical Reactions Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .科学研究应用

抗癌剂和凋亡诱导剂

源自2-氯-N-(4-甲氧基苯基)-N-甲基喹唑啉-4-胺的化合物N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺已显示出作为有效的凋亡诱导剂和抗癌剂的潜力。它在人类MX-1乳腺癌和其他小鼠异种移植癌模型中表现出显著的疗效,同时具有出色的血脑屏障穿透性(Sirisoma等,2009)。

合成和化学研究

研究了6-溴-4-甲基喹啉-2(1H)-酮(6-溴-2-氯喹啉-4-胺的衍生物)的克诺尔合成,以了解其在传染病中的潜在用途。这种合成展示了重要的化学效用,并提供了对该化合物化学行为的见解(Wlodarczyk等,2011)。

微波辐射合成

化合物6-溴-2-氯喹啉-4-胺在微波辐射和无溶剂条件下的一锅三组分合成方法中得到利用。这种方法举例说明了一种合成喹唑啉酮衍生物的有效方法 (Mohammadi & Hossini,2011)。

与酰胺离子反应

相关化合物4-溴异喹啉与氨中的酰胺离子反应的研究表明,它更倾向于与硫醇离子反应生成4-(甲硫基)异喹啉。这项研究为该化合物的反应性和在化学合成中的潜在应用提供了有价值的见解 (Zoltewicz & Oestreich,1991)。

作用机制

Target of Action

Quinoline derivatives are known to have a wide range of biological targets due to their versatile structure. They are often used in the development of drugs with antimalarial, antimicrobial, and anticancer properties .

Mode of Action

The mode of action of quinoline derivatives can vary greatly depending on the specific compound and its target. Some quinoline-based drugs work by inhibiting DNA synthesis in bacteria, leading to rapid bacterial death .

Biochemical Pathways

Quinoline derivatives can affect a variety of biochemical pathways. For example, some quinoline-based antimalarial drugs work by inhibiting the heme detoxification pathway in malaria parasites .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of quinoline derivatives can vary widely and are often optimized during drug development to improve bioavailability .

Result of Action

The molecular and cellular effects of quinoline derivatives can include the death of targeted cells or organisms, such as bacteria or cancer cells .

Action Environment

The action, efficacy, and stability of quinoline derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

安全和危害

未来方向

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

属性

IUPAC Name |

6-bromo-2-chloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWQNHVRFGFSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857565 | |

| Record name | 6-Bromo-2-chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256834-38-4 | |

| Record name | 6-Bromo-2-chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1512119.png)

![tert-Butyl (3S)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-methyl-4-oxobutanoate](/img/structure/B1512122.png)

![1-(tert-Butyl)-3-((5-chloro-3-(hydroxymethyl)pyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1512125.png)

![Ethyl 6-nitro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1512138.png)

![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1512144.png)